molecular formula C11H9N3O3 B14703369 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol CAS No. 21269-89-6

3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol

Cat. No.: B14703369
CAS No.: 21269-89-6
M. Wt: 231.21 g/mol
InChI Key: DEONKGFVFCKNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol is an organic compound with the molecular formula C11H9N3O3. It is characterized by the presence of both azo and pyridinediol functional groups. This compound is known for its vibrant color and is often used in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol typically involves the diazotization of 2-aminophenol followed by coupling with 2,6-dihydroxypyridine. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful temperature control to ensure the stability of the diazonium salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated temperature control systems to maintain the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc in acetic acid are often used as reducing agents.

    Substitution: Alkyl halides and acid anhydrides are typical reagents for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Alkylated or acylated pyridinediol derivatives.

Scientific Research Applications

3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the production of colored materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol involves its interaction with cellular components. The azo group can undergo reductive cleavage, leading to the formation of aromatic amines, which can interact with DNA and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyphenyl)azo]benzoic acid
  • 4-[(2-Hydroxyphenyl)azo]phenol
  • 2-[(4-Hydroxyphenyl)azo]benzoic acid

Uniqueness

3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol is unique due to the presence of both azo and pyridinediol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound in scientific research.

Properties

CAS No.

21269-89-6

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

6-hydroxy-5-[(2-hydroxyphenyl)diazenyl]-1H-pyridin-2-one

InChI

InChI=1S/C11H9N3O3/c15-9-4-2-1-3-7(9)13-14-8-5-6-10(16)12-11(8)17/h1-6,15H,(H2,12,16,17)

InChI Key

DEONKGFVFCKNEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NC(=O)C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.